molecular formula C22H21N5O4 B2976269 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-24-8

3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2976269
CAS RN: 899996-24-8
M. Wt: 419.441
InChI Key: ZSCRUJVQCLOCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in drug discovery and development. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Antiviral Activities

A study by Hebishy et al. (2020) outlines the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity. These compounds, including structures similar to 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, exhibited substantial reduction in viral activity against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Anticancer and Anti-inflammatory Properties

Research by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities. These derivatives, which are structurally related to the specified chemical, were evaluated for cytotoxicity and displayed potential as cancer therapy agents (Rahmouni et al., 2016).

properties

IUPAC Name

3,4-diethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-30-18-11-10-15(12-19(18)31-4-2)21(28)25-26-14-23-20-17(22(26)29)13-24-27(20)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCRUJVQCLOCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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